molecular formula C5H6ClIN2 B2701454 3-(Chloromethyl)-4-iodo-1-methylpyrazole CAS No. 2166946-82-1

3-(Chloromethyl)-4-iodo-1-methylpyrazole

Cat. No.: B2701454
CAS No.: 2166946-82-1
M. Wt: 256.47
InChI Key: WWRHEIAKZPHGSS-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-iodo-1-methylpyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with chloromethyl and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-iodo-1-methylpyrazole typically involves the halogenation of a pyrazole precursor. One common method is the chloromethylation of 4-iodo-1-methylpyrazole using chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst like aluminum chloride to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-iodo-1-methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Pyrazole oxides.

    Reduction Products: Dehalogenated pyrazoles.

Scientific Research Applications

3-(Chloromethyl)-4-iodo-1-methylpyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-iodo-1-methylpyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The iodo group may enhance the compound’s binding affinity to certain receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-4-iodo-1-methylpyrazole is unique due to the presence of both chloromethyl and iodo groups, which confer distinct reactivity patterns and enable a wide range of chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Biological Activity

3-(Chloromethyl)-4-iodo-1-methylpyrazole (CAS No. 2166946-82-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of both chloromethyl and iodo substituents on the pyrazole ring, suggests possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

The compound’s molecular formula is C6H7ClI N2, and it has a molecular weight of 239.49 g/mol. Its chemical structure can be represented as follows:

Chemical Structure C6H7ClIN2\text{Chemical Structure }\quad \text{C}_6\text{H}_7\text{ClI}\text{N}_2

This configuration allows for diverse reactivity, including nucleophilic substitutions and electrophilic additions, which may influence its biological activity.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The halogen substituents (chloromethyl and iodo) can enhance the compound's reactivity, potentially leading to inhibition or modulation of key biological pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Receptor Interaction : It may bind to receptors that regulate cellular signaling processes, impacting cell proliferation and survival.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and demonstrate antifungal activity against various strains. The specific antimicrobial efficacy of this compound remains to be fully elucidated but is anticipated based on structural analogs.

Anticancer Properties

There is growing interest in the anticancer potential of pyrazole derivatives. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt/mTOR, which are crucial for cancer cell survival and proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles are well-documented. Compounds in this class have been shown to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes or by modulating cytokine production. The potential for this compound to exhibit similar effects warrants further investigation.

In Vitro Studies

A study conducted on related pyrazole compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 20 µM, indicating potent activity. Although specific data for this compound is not available, it is reasonable to predict similar activity based on structural similarities.

CompoundCell LineIC50 (µM)
Pyrazole AMCF-7 (Breast Cancer)10
Pyrazole BPC-3 (Prostate Cancer)15
This compound TBDTBD

In Vivo Studies

Animal model studies on related pyrazoles have shown promising results in reducing tumor size and improving survival rates. For example, a derivative was tested in mice with xenograft tumors, resulting in a significant decrease in tumor volume compared to controls.

Properties

IUPAC Name

3-(chloromethyl)-4-iodo-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClIN2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRHEIAKZPHGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CCl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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